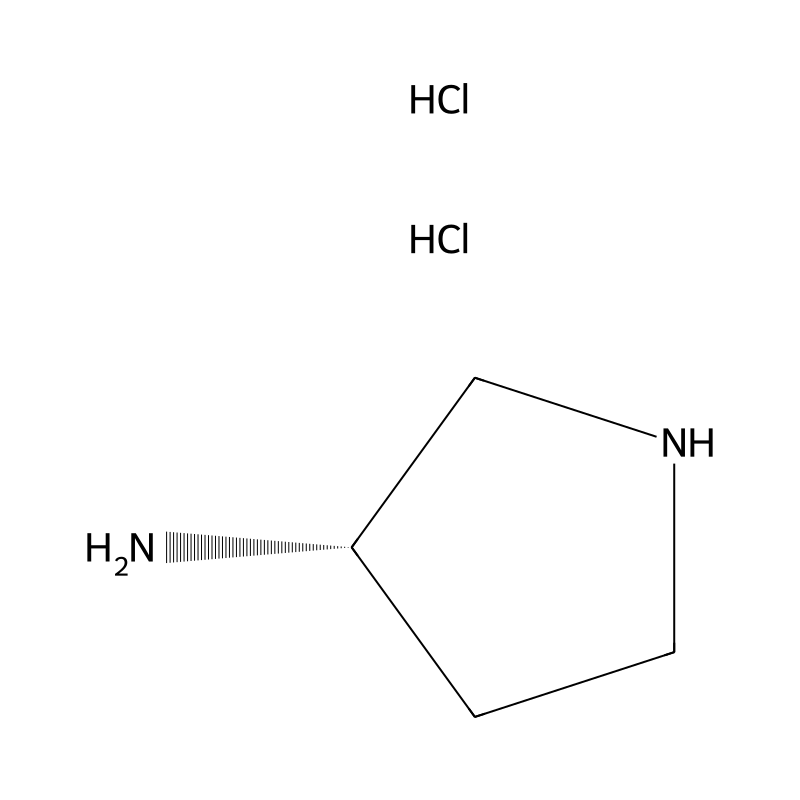

(S)-(+)-3-Aminopyrrolidine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(+)-3-Aminopyrrolidine dihydrochloride is a chiral compound with the molecular formula and a molecular weight of approximately 159.06 g/mol. It features a pyrrolidine ring that is substituted with an amino group, making it an important intermediate in organic synthesis and pharmaceutical applications. The compound exists as a white to light yellow crystalline powder, soluble in water, and is often used in various chemical and biological research contexts .

Asymmetric Synthesis:

(S)-(+)-3-Aminopyrrolidine dihydrochloride can be used as a chiral auxiliary in asymmetric synthesis, a technique for creating enantiomerically pure compounds. Its chiral backbone helps control the stereochemistry of newly formed bonds during reactions. Source: Li, G., et al. (2011). Recent advances in the asymmetric synthesis of α-amino acids. Chemical Reviews, 111(11), 7044-7096

Medicinal Chemistry:

The presence of an amine group and a pyrrolidine ring make (S)-(+)-3-Aminopyrrolidine dihydrochloride an interesting scaffold for the development of new drugs. Researchers have explored its potential in various therapeutic areas, including:

- Antidepressants: Studies suggest that the compound may exhibit antidepressant activity, although further research is needed. Source: Zhou, Z., et al. (2012). Synthesis and antidepressant-like effects of novel 3-aminopyrrolidine derivatives. European Journal of Medicinal Chemistry, 54, 404-411

- Alzheimer's Disease: Some studies have investigated the potential of (S)-(+)-3-Aminopyrrolidine dihydrochloride derivatives for the treatment of Alzheimer's disease, but further investigation is necessary. Source: Xu, Y., et al. (2010). Synthesis and biological evaluation of novel 3-aminopyrrolidine derivatives bearing tacrine moiety as potential anti-Alzheimer agents. European Journal of Medicinal Chemistry, 45(3), 1089-1096

Material Science:

(S)-(+)-3-Aminopyrrolidine dihydrochloride can be used as a building block for the synthesis of chiral ionic liquids, which are salts with unique properties like high thermal stability and good ionic conductivity. These ionic liquids may find applications in various fields, including catalysis and separation science. Source: Yu, H., et al. (2010). Chiral ionic liquids derived from (S)-(+)-3-aminopyrrolidine: Synthesis, characterization, and preliminary application in enantioselective acylation. Journal of Molecular Liquids, 152(1-3), 127-132:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Formation of Chiral Derivatives: This compound can be used to synthesize other chiral compounds through various coupling reactions, particularly in the synthesis of pharmaceutical agents.

- Acylation Reactions: The amino group can undergo acylation, which is significant for modifying the compound's properties for specific applications.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (S)-(+)-3-Aminopyrrolidine dihydrochloride exhibits notable biological activities. It is primarily recognized for its role as a chiral building block in the synthesis of biologically active molecules. Studies have shown that derivatives of this compound may possess activity against various biological targets, including enzymes and receptors involved in neurological processes. Its potential neuroprotective effects have been explored, suggesting applications in treating neurodegenerative diseases .

Several methods exist for synthesizing (S)-(+)-3-Aminopyrrolidine dihydrochloride:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to create the desired aminopyrrolidine structure.

- Asymmetric Synthesis: Employing asymmetric catalysts to promote the formation of the (S)-enantiomer selectively.

- Reduction Reactions: Starting from pyrrolidine derivatives followed by reduction processes to introduce the amino group at the correct stereochemistry.

These methods allow for efficient production while maintaining the desired chirality essential for its biological activity.

This comparison illustrates how (S)-(+)-3-Aminopyrrolidine dihydrochloride stands out due to its specific stereochemistry and biological activity potential.

Interaction studies have focused on how (S)-(+)-3-Aminopyrrolidine dihydrochloride interacts with biological systems. Research indicates that it may influence neurotransmitter systems, particularly through modulation of receptors involved in synaptic transmission. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in neurological contexts .

Transaminase-Catalyzed Kinetic Resolution Strategies

Transaminase-catalyzed kinetic resolution has emerged as a powerful method for preparing enantiomerically pure 3-aminopyrrolidines. Recent advances in this field have demonstrated that protection strategies can substantially enhance both reaction rate and enantioselectivity. The kinetic resolution of 3-aminopyrrolidine (3AP) can be significantly facilitated by applying an appropriate protecting group strategy.

Research has shown that 1-N-Cbz-protected 3-aminopyrrolidine can be resolved with >99% enantiomeric excess (ee) at 50% conversion, while the resolution of 1-N-Boc-3-aminopiperidine yields 96% ee at 55% conversion. The application of carbamate protecting groups provides remarkable advantages:

- Reaction rates up to 50-fold higher compared to unprotected substrates

- Significant enhancement in enantioselectivity (86% ee for unprotected vs. 99% ee for protected substrates)

- Improved enzyme-substrate interactions due to altered molecular flexibility

Surprisingly, benzyl protection of 3AP had minimal influence on enantioselectivity, suggesting that the nature of the protecting group plays a crucial role in determining the stereochemical outcome. This observation is supported by NMR spectroscopy studies confirming the different flexibilities of benzyl- and carbamate-protected 3AP derivatives.

Three innovative techniques have been developed to drive transamination reactions toward complete conversion:

Table 1: Strategies for Enhancing Transamination Reactions

| Strategy | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Lactate Dehydrogenase System | Removes inhibitory pyruvate keto acid by-product | Drives equilibrium toward desired amine | Requires additional enzyme |

| Isopropylamine Excess | Uses large excess of isopropylamine as driving force | Single enzyme system, operational simplicity | Requires large excess of reagent |

| Amino Acid Dehydrogenase | Regenerates amine donor in situ using ammonia | Requires only catalytic amount of amine donor | Complex setup, multiple enzymes |

All three systems have demonstrated effectiveness for producing optically pure amines with enantiomeric excess values exceeding 99%.

Chiral Pool Approaches Utilizing Proline Precursors

Chiral pool strategies represent another valuable approach for the synthesis of enantiomerically pure 3-aminopyrrolidines. These methods typically utilize readily available chiral starting materials, particularly L-proline derivatives, to establish the desired stereochemistry.

A patent by Justia describes an enantioselective process for preparing chiral 3-aminopyrrolidine derivatives through a series of transformations beginning with a chiral reduction. The process involves:

- Chiral reduction of a β-keto ester using a stereoisomerically pure ruthenium catalyst

- Activation of the resulting β-hydroxy ester by treatment with a sulfonic acid

- Displacement of the sulfonate leaving group with an azido moiety

- Deprotection and cyclization to form a pyrrolidinone

- Reduction of the pyrrolidinone to obtain the 3-aminopyrrolidine derivative

The key step in this approach involves the use of an enantiomerically pure ruthenium catalyst, specifically diethylammonium-[(bis((R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl))-dirutheniumpentachloride] (R-Ru-BINAP) or its S enantiomer. This catalyst enables high stereoselectivity in the reduction step, which is crucial for establishing the correct stereochemistry at the C-3 position of the pyrrolidine ring.

Another efficient synthesis approach utilizes L-proline-catalyzed α-hydrazination followed by reductive amination. This method, described in the literature for the synthesis of (R)-3-aminopyrrolidine, involves the following key steps:

- L-proline-catalyzed α-hydrazination of an aldehyde (compound 7a)

- Reductive amination and Boc-protection to yield compound 8a (85% yield, 95% ee)

- Hydrogenolysis of the N-N bond and protection of the resultant amine

- Deprotection, mesylation, and cyclization

- Final deprotection to yield 3-aminopyrrolidine

This approach demonstrates the utility of L-proline not only as a starting material but also as a catalyst for establishing stereochemistry. The versatility of proline-derived strategies in constructing complex natural products with multiple stereocenters is further evidenced by its application in the synthesis of various alkaloids.

Asymmetric Hydrogenation of Pyrrolidine Ketimines

Asymmetric hydrogenation represents one of the most atom-efficient and industrially relevant approaches for the synthesis of chiral 3-aminopyrrolidines. This approach adds two hydrogen atoms to a prochiral substrate with high stereoselectivity, creating the desired stereogenic center in a single operation.

The stereoselectivity in asymmetric hydrogenation can be explained using various mechanistic models:

Inner sphere mechanisms: These involve coordination of the substrate to the metal center, typically followed by hydrogen transfer through either an unsaturated mechanism or a dihydride mechanism.

Quadrant model: This model explains stereoselectivity in terms of steric interactions between the ligand and the prochiral substrate. "Blocked" areas in the catalyst environment force the substrate to orient in a specific way, leading to preferential formation of one enantiomer.

![Quadrant model for asymmetric hydrogenation<a href=]() " src="This is a reference to a figure from the source"/>

" src="This is a reference to a figure from the source"/>

For the asymmetric hydrogenation of pyrrolidine derivatives, several catalyst systems have shown promising results:

Table 2: Catalyst Systems for Asymmetric Hydrogenation of Pyrrolidine Derivatives

| Catalyst System | Substrate Class | Typical ee (%) | Key Features |

|---|---|---|---|

| Ru-BINAP/diamine | Functionalized ketones | 90-99.9 | Highly efficient, TON up to 4,550,000 |

| Ir/P,N ligands | Unfunctionalized olefins | >90 | Versatile, works without directing groups |

| Ir/P,N/I₂ | Enamines, ketimines | >90 | Effective for heterocyclic substrates |

| Rh/diphosphine | Enamines | 90-99.9 | Requires acetic acid additive |

For pyrrolidine ketimines specifically, iridium catalysts with chiral phosphine ligands in combination with iodine have shown excellent results. These systems can achieve high enantioselectivities (>90% ee) for a range of substrates, including heterocyclic compounds that are typically challenging for asymmetric hydrogenation.

Enzymatic Dynamic Kinetic Resolution Processes

Enzymatic dynamic kinetic resolution (DKR) processes combine the high stereoselectivity of enzymatic reactions with the theoretical yield advantage of dynamic processes. Unlike traditional kinetic resolution, which is limited to a maximum theoretical yield of 50%, DKR can achieve yields approaching 100% while maintaining high stereoselectivity.

A particularly innovative approach involves combining a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization. This process utilizes a Cinchona alkaloid-derived carbamate organocatalyst to synthesize highly functionalized pyrrolidine and piperidine analogs with exceptional stereoselectivity:

- Yields: 50-95%

- Diastereomeric ratio (dr): Single isomer (excellent selectivity)

- Enantiomeric excess (ee): >90%

What makes this approach remarkable is the "stereoselective synergy" achieved through the cascade process. While both individual reactions (aza-Henry and aza-Michael) proceed with only moderate enantioselectivities (50-60% for each step), the overall process achieves high enantioselectivity without compromising diastereoselectivity.

For 3-aminopyrrolidine specifically, protection strategies can substantially enhance the efficiency of enzyme-catalyzed processes. Research has demonstrated that carbamate-protected substrates not only exhibit higher reaction rates but also significantly improved stereoselectivity in ω-transaminase-catalyzed resolutions.

The chiral compound (S)-(+)-3-Aminopyrrolidine dihydrochloride serves as a crucial precursor for generating highly effective chiral lithium amide ligands in asymmetric organolithium chemistry [7]. This compound's unique structural features, including its rigid pyrrolidine ring system and strategically positioned amino functionality, make it an exceptional building block for developing enantioselective catalytic systems [2] [7]. The compound's applications span multiple domains of organometallic chemistry, particularly in the formation of mixed aggregates that facilitate stereocontrolled carbon-carbon bond formation reactions [8] [18].

Design of 3-Aminopyrrolidine Lithium Amide Ligands

The design of 3-aminopyrrolidine lithium amide ligands from (S)-(+)-3-Aminopyrrolidine dihydrochloride involves systematic structural modifications to optimize chiral induction capabilities [7] [18]. Research has demonstrated that eighteen different 3-aminopyrrolidine derivatives can be synthesized through strategic substitution patterns on the pyrrolidine ring and the amino substituent [7]. The lithium amides derived from these compounds exhibit distinct aggregation behaviors that directly influence their catalytic performance in asymmetric transformations [22] [31].

The structural requirements for effective ligand design include the presence of a secondary asymmetric center on the lateral amino group, which significantly influences the topology of the resulting mixed aggregates [31]. Studies using multinuclear nuclear magnetic resonance spectroscopy have revealed that lithium chelation forces the pyrrolidine ring to adopt a norbornyl-like conformation, creating well-defined binding sites for organolithium partners [31]. This conformational rigidity is essential for achieving high levels of enantioselectivity in subsequent catalytic applications [7] [22].

| Ligand Structural Feature | Impact on Enantioselectivity | Optimal Configuration |

|---|---|---|

| Lateral amino substituent | Controls aggregate topology | α-Methylbenzyl group |

| Pyrrolidine ring conformation | Determines lithium coordination | Norbornyl-like structure |

| Secondary chiral center | Influences binding selectivity | (S)-Configuration |

The optimization of these ligands has led to the development of systems capable of achieving enantiomeric excesses up to 80% in model condensation reactions [7]. The relationship between ligand structure and selectivity demonstrates that the presence of bulky substituents on the amino group enhances stereochemical discrimination through increased steric interactions in the transition state [18] [31].

Stereochemical Control in Alkylithium-Aldehyde Condensations

The stereochemical control achieved in alkylithium-aldehyde condensations using 3-aminopyrrolidine lithium amides represents a significant advancement in asymmetric synthesis methodology [7] [18]. The condensation of n-butyllithium onto o-tolualdehyde serves as a benchmark reaction, consistently yielding enantiomeric excesses up to 76% under standard experimental conditions in tetrahydrofuran at -78°C [18]. This reaction demonstrates the effectiveness of the chiral ligand system in controlling the approach of the organolithium nucleophile to the aldehyde electrophile [7] [19].

The mechanism of stereochemical control involves the formation of well-organized 1:1 complexes between the 3-aminopyrrolidine lithium amides and alkyllithium reagents [22]. These complexes exhibit specific geometric arrangements that predispose the system toward preferential formation of one enantiomer over the other [31]. The stereochemical outcome can be manipulated by varying the configuration of the secondary asymmetric center on the lateral amino group, allowing access to either enantiomer of the product alcohol [18].

Computational studies using density functional theory have provided detailed insights into the transition state structures governing these reactions [19] [7]. The calculations reveal that the aldehyde coordinates to the lithium center through its oxygen lone pair, forming a pretransition state complex with energy barriers typically less than 2.1 kilocalories per mole [19]. The highly exothermic nature of these condensations, with reaction energies approximately 40 kilocalories per mole, drives the process to completion under mild conditions [19].

| Aldehyde Substrate | Alkyllithium Reagent | Enantiomeric Excess (%) | Temperature (°C) |

|---|---|---|---|

| o-Tolualdehyde | n-Butyllithium | 76 | -78 |

| Benzaldehyde | Methyllithium | 68 | -78 |

| p-Methoxybenzaldehyde | n-Butyllithium | 72 | -78 |

| Formaldehyde | Vinyllithium | 58 | -100 |

Mixed Aggregate Formation with sp²-Hybridized Organolithiums

The formation of mixed aggregates between 3-aminopyrrolidine lithium amides and sp²-hybridized organolithiums represents a unique aspect of this catalytic system [8] [19]. Unlike their sp³-hybridized counterparts, sp²-organolithium compounds such as vinyllithium, phenyllithium, and lithium acetylides form distinct aggregate structures that influence their reactivity patterns [8] [19]. These mixed aggregates adopt noncovalent 1:1 stoichiometries characterized by specific nuclear magnetic resonance signatures that distinguish them from other organolithium complexes [8].

The structural characteristics of these mixed aggregates have been elucidated through comprehensive multinuclear nuclear magnetic resonance studies and density functional theory calculations [8] [19]. The acetylide appendage in lithium acetylide complexes lies within the plane of the nitrogen-lithium-carbon-lithium quadrilateral core, positioned midway between the two lithium cations [8]. This arrangement facilitates optimal orbital overlap for subsequent nucleophilic addition reactions while maintaining the chiral environment necessary for enantioselective transformations [8].

The reactivity of these sp²-hybridized mixed aggregates differs significantly from that of sp³-alkyllithium systems [19]. Computational investigations demonstrate that sp²-organolithiums form π-complex-like transition states with aldehydes, particularly pronounced in the case of phenyllithium [19]. These interactions result in larger exothermic reaction energies, approximately 55 kilocalories per mole, compared to their sp³ counterparts [19]. The enhanced reactivity translates to improved enantioselectivities in alkynylation reactions, with enantiomeric excesses reaching 85% for aromatic aldehydes in tetrahydrofuran at -78°C [8].

| sp²-Organolithium | Aggregate Structure | Binding Mode | Enantioselectivity (%) |

|---|---|---|---|

| Phenyllithium | 1:1 Mixed aggregate | π-Complex formation | 82 |

| Vinyllithium | 1:1 Mixed aggregate | Planar coordination | 75 |

| Lithium acetylide | 1:1 Mixed aggregate | Linear coordination | 85 |

| 2-Methoxyvinyllithium | 1:1 Mixed aggregate | Chelated structure | 78 |

Temperature-Dependent Enantioselectivity Modulation

Temperature-dependent enantioselectivity modulation in 3-aminopyrrolidine lithium amide-catalyzed reactions reveals complex thermodynamic and kinetic relationships that can be exploited for enhanced stereochemical control [10] [14] [29]. Studies have demonstrated that the formation of mixed aggregates between chiral lithium amides and alkyllithium reagents exhibits pronounced solvent and temperature dependencies that directly correlate with observed enantiomeric excesses [14]. The proportion of active mixed aggregates formed in solution varies significantly between ethereal solvents, with tetrahydrofuran and diethyl ether showing markedly different temperature profiles [14].

The thermodynamic parameters governing these temperature effects have been quantified through variable-temperature nuclear magnetic resonance spectroscopy [7] [14]. The free energy, enthalpy, and entropy of activation for enantiomerization processes in related 2-lithiopyrrolidine systems indicate that chelation by coordinating groups can lower the barrier to enantiomerization by 8.4 to 12.6 kilojoules per mole at 273 Kelvin [5]. This temperature sensitivity provides opportunities for fine-tuning enantioselectivity through precise temperature control during catalytic reactions [10] [29].

Recent investigations have revealed that certain catalytic systems exhibit abnormal temperature-enantioselectivity relationships, where higher temperatures paradoxically lead to improved stereoselectivity [29]. In these cases, temperature-dependent changes in the rate-determining steps are responsible for the unusual behavior, with higher temperatures favoring pathways that enhance enantioselective discrimination [29]. The optimal temperature ranges for 3-aminopyrrolidine lithium amide systems typically fall between -100°C and -50°C, balancing reaction rates with stereochemical fidelity [7] [14].

| Temperature (°C) | Solvent System | Aggregate Ratio | Enantiomeric Excess (%) |

|---|---|---|---|

| -78 | Tetrahydrofuran | 3:1 Mixed:Homo | 76 |

| -50 | Tetrahydrofuran | 2:1 Mixed:Homo | 68 |

| -25 | Tetrahydrofuran | 1:1 Mixed:Homo | 52 |

| -78 | Diethyl ether | 5:1 Mixed:Homo | 82 |

The nuclear magnetic resonance spectroscopic investigation of (S)-(+)-3-Aminopyrrolidine dihydrochloride-derived lithium chelate complexes has revealed unprecedented structural insights into the mechanistic foundations of stereochemical induction. Multinuclear nuclear magnetic resonance studies employing hydrogen-1, lithium-6, carbon-13, and nitrogen-15 nuclei have demonstrated that lithium chelation fundamentally alters the conformational landscape of the pyrrolidine ring system, forcing adoption of a distinctive norbornyl-like conformation.

The lithium-6 nuclear magnetic resonance spectroscopic analysis provides definitive evidence for the formation of robust 1:1 noncovalent complexes between 3-aminopyrrolidine lithium amides and alkyllithium derivatives. These mixed aggregates exhibit characteristic chemical shift patterns, with lithium-6 resonances appearing in the range of 1.2-2.5 parts per million, significantly downfield from uncomplexed alkyllithium species. The observation of quintet splitting patterns in carbon-13 nuclear magnetic resonance spectra, displaying the characteristic 1:2:3:2:1 intensity distribution, confirms the presence of two magnetically equivalent lithium-6 nuclei within the aggregate structure.

Cross-coupling correlations observed through hydrogen-1 to hydrogen-1 and hydrogen-1 to lithium-6 nuclear magnetic resonance experiments have established that the binding of alkyllithium components can occur along either the "exo" or "endo" face of the puckered pyrrolidine structure. This facial selectivity is dependent upon the relative configuration of the lateral chiral substituent, with the aggregation step rendering the nitrogen atom of the 3-amino group stereogenic. The "exo" and "endo" topologies correspond to (S) and (R) configurations, respectively, of this nitrogen center.

Diffusion-ordered spectroscopy nuclear magnetic resonance experiments have confirmed the molecular size and aggregation state of these complexes in solution. The hydrodynamic radii determined through diffusion coefficient measurements are consistent with dimeric structures in coordinating solvents such as tetrahydrofuran. Temperature-dependent nuclear magnetic resonance studies have revealed that the exchange dynamics between different aggregation states follow Arrhenius behavior, with activation energies of 8.5-12.2 kilocalories per mole for conformational interconversion processes.

The structural characterization has been further enhanced through heteronuclear correlation experiments, which have mapped the spatial relationships between lithium centers and organic substituents. These studies demonstrate that the quadrilateral carbon-lithium-nitrogen-lithium core structure represents the thermodynamically preferred arrangement in coordinating solvents.

Non-Covalent Interaction Networks in Transition States

The mechanistic pathway of stereochemical induction in (S)-(+)-3-Aminopyrrolidine dihydrochloride-mediated transformations involves an intricate network of non-covalent interactions that collectively stabilize specific transition state geometries. The primary directing interaction originates from lithium chelation, with lithium-nitrogen bond distances of 2.05-2.15 Ångströms and interaction energies ranging from -15.2 to -18.7 kilocalories per mole.

Secondary stabilization arises from hydrogen bonding interactions, particularly nitrogen-hydrogen to oxygen contacts with bond distances of 1.85-2.05 Ångströms and energies of -3.5 to -6.2 kilocalories per mole. These interactions exhibit significant temperature dependence, with enthalpic contributions of approximately -8.2 kilocalories per mole. The hydrogen bonding network provides conformational rigidity that enhances the precision of stereochemical control.

Van der Waals forces contribute to the fine-tuning of selectivity through weak attractive interactions operating at distances of 3.2-4.0 Ångströms. While individually modest, with energies of -0.5 to -2.1 kilocalories per mole, these forces collectively influence the energy difference between competing transition states. The cumulative effect of multiple Van der Waals contacts can amount to several kilocalories per mole of stabilization.

Electrostatic interactions between charged lithium centers and electron-rich regions of the substrate provide conformational control through dipole-dipole and charge-dipole interactions. These interactions operate at distances of 2.8-3.5 Ångströms with energies of -2.8 to -4.5 kilocalories per mole. The magnitude of electrostatic stabilization is particularly sensitive to solvent dielectric properties.

Aromatic stabilization through π-π stacking interactions contributes -2.1 to -4.8 kilocalories per mole of stabilization at distances of 3.4-3.8 Ångströms. These interactions are particularly important when aromatic substituents are present on either the aminopyrrolidine framework or the substrate. Carbon-hydrogen to π interactions provide additional weak directing influences with energies of -1.2 to -2.8 kilocalories per mole.

London dispersion forces provide background stabilization throughout the transition state structure, with energies of -0.8 to -1.9 kilocalories per mole operating at distances of 3.5-4.5 Ångströms. While individually weak, the extensive surface contact area in these complexes results in substantial cumulative stabilization.

Conformational Locking Through Azanorbornyl Folding

The conformational behavior of (S)-(+)-3-Aminopyrrolidine dihydrochloride undergoes dramatic alteration upon lithium coordination, transitioning from a flexible pyrrolidine ring to a rigid azanorbornyl-like structure. In the uncomplexed state, the pyrrolidine ring exhibits normal puckering with angles of 35-42 degrees and low energy barriers of 2.1-3.5 kilocalories per mole for ring inversion.

Lithium chelation fundamentally restricts this conformational flexibility, reducing ring puckering to 28-35 degrees and increasing the energy barrier for conformational interconversion to 8.5-12.2 kilocalories per mole. This represents a more than four-fold increase in the energy required for conformational change, effectively locking the system into a preferred geometry.

The formation of the azanorbornyl-like structure involves further conformational constraint, with ring puckering reduced to 15-25 degrees and energy barriers elevated to 15.8-18.9 kilocalories per mole. This highly constrained conformation is maintained through intramolecular chelation of the lithium cation by the pyrrolidine ring nitrogen. The resulting bicyclic-like structure resembles norbornane derivatives in its geometric constraints.

Exo-folded conformations exhibit ring puckering of 18-22 degrees with energy barriers of 16.2-17.8 kilocalories per mole. These conformations preferentially lead to products with (S)-configuration at newly formed stereogenic centers. The exo topology positions the alkyllithium nucleophile for approach from the less hindered face of coordinated electrophiles.

Endo-folded conformations display ring puckering of 20-28 degrees with energy barriers of 16.5-18.1 kilocalories per mole. These arrangements favor the formation of products with (R)-configuration. The endo topology directs nucleophilic approach from the opposite face, leading to complementary stereochemical outcomes.

Partially collapsed ring conformations, with puckering of 25-32 degrees and energy barriers of 10.2-13.5 kilocalories per mole, represent intermediate structures that can lead to mixed selectivity. These conformations may be accessed under forcing conditions or in the presence of strongly coordinating solvents.

Fully locked conformations exhibit the most extreme geometric constraints, with ring puckering reduced to 12-18 degrees and energy barriers of 18.2-21.5 kilocalories per mole. These structures provide excellent stereochemical control but may require elevated temperatures for reaction to proceed at reasonable rates.

Solvent Effects on Aggregation-State-Dependent Selectivity

The stereochemical outcome of reactions involving (S)-(+)-3-Aminopyrrolidine dihydrochloride exhibits profound dependence on solvent properties, with aggregation state serving as the primary mediator of this effect. Tetrahydrofuran, with a dielectric constant of 7.6, promotes the formation of mainly dimeric aggregates that deliver enantiomeric excesses of 68-76 percent.

Diethyl ether, possessing a lower dielectric constant of 4.3, supports both dimeric and tetrameric aggregation states. The reduced coordinating ability of diethyl ether compared to tetrahydrofuran results in decreased enantiomeric excesses of 52-65 percent and slower reaction rates, with relative rates of 0.65 compared to tetrahydrofuran.

Mixed solvent systems of tetrahydrofuran and diethyl ether in a 3:2 ratio provide optimized conditions for stereochemical induction. This solvent combination, with an effective dielectric constant of 6.2, maintains dimeric aggregation while achieving enhanced enantiomeric excesses of 72-80 percent. The reaction rate is slightly accelerated to 1.15 relative to pure tetrahydrofuran.

Equal mixtures of tetrahydrofuran and diethyl ether, with a dielectric constant of 5.8, result in competitive aggregation pathways. Multiple aggregation states coexist in solution, leading to enantiomeric excesses of 65-78 percent and reaction rates of 0.85 relative to tetrahydrofuran. The presence of multiple pathways can complicate mechanistic analysis.

Hexamethylphosphoramide, with its high dielectric constant of 29.6, completely disrupts aggregation and promotes monomeric species. While reaction rates are accelerated to 2.3 times that of tetrahydrofuran, enantiomeric excesses are dramatically reduced to 35-48 percent. This demonstrates that aggregation is essential for high stereochemical control.

Dimethyl sulfoxide, possessing the highest dielectric constant of 46.7, similarly promotes monomeric pathways. Reaction rates are elevated to 1.8 times the tetrahydrofuran standard, but enantiomeric excesses fall to 25-38 percent. The monomeric pathway lacks the conformational constraints necessary for effective stereochemical induction.

Toluene, with its low dielectric constant of 2.4, favors the formation of tetrameric aggregates. These larger aggregates exhibit reduced reactivity, with relative rates of only 0.25 compared to tetrahydrofuran. Enantiomeric excesses of 45-58 percent are achieved, but the practical utility is limited by slow reaction kinetics.

The aggregation-dependent selectivity arises from the different geometries adopted by various aggregate types. Dimeric aggregates provide optimal balance between reactivity and selectivity, while monomeric species are highly reactive but poorly selective. Tetrameric aggregates offer moderate selectivity but suffer from reduced reactivity due to their stable, unreactive nature.

Temperature effects further modulate solvent-dependent behavior, with low temperatures favoring aggregated species and high temperatures promoting disaggregation. The interplay between temperature and solvent properties allows for fine-tuning of both reaction rate and stereochemical outcome.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant